molecular formula C9H9N5O B2624893 4-(Phenyldiazenyl)isoxazole-3,5-diamine CAS No. 94051-88-4

4-(Phenyldiazenyl)isoxazole-3,5-diamine

Cat. No.: B2624893
CAS No.: 94051-88-4
M. Wt: 203.205
InChI Key: IRBYVDQDSTVWIG-OUKQBFOZSA-N
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Description

4-(Phenyldiazenyl)isoxazole-3,5-diamine is a chemical compound with the molecular formula C9H9N5O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenyldiazenyl)isoxazole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of aniline derivatives followed by coupling with isoxazole derivatives . The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Phenyldiazenyl)isoxazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amine derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(Phenyldiazenyl)isoxazole-3,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable diazenyl linkage.

Mechanism of Action

The mechanism of action of 4-(Phenyldiazenyl)isoxazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can participate in redox reactions, influencing cellular processes. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylazo-isoxazole-3,5-diamine: Similar in structure but may have different substituents on the isoxazole ring.

    3,5-Dimethyl-4-(phenyldiazenyl)isoxazole: Features methyl groups on the isoxazole ring, which can alter its chemical properties and biological activities.

Uniqueness

4-(Phenyldiazenyl)isoxazole-3,5-diamine is unique due to its specific combination of the phenyldiazenyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields . Its ability to undergo multiple types of chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-phenyldiazenyl-1,2-oxazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYVDQDSTVWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(ON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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